Saprisartan potassium
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Overview
Description
Saprisartan potassium is a novel angiotensin II receptor antagonist that has been developed for the treatment of hypertension and other cardiovascular diseases. It is a prodrug of saprisartan, which is converted to the active form in the liver. Saprisartan potassium has been shown to be effective in reducing blood pressure and improving cardiovascular outcomes in clinical trials.
Mechanism Of Action
Saprisartan potassium works by blocking the binding of angiotensin II to its receptor, thereby preventing its vasoconstrictor and pro-inflammatory effects. This leads to vasodilation, decreased blood pressure, and improved vascular function. Saprisartan potassium also inhibits the production of aldosterone, a hormone that promotes sodium and water retention, which further contributes to its antihypertensive effects.
Biochemical And Physiological Effects
Saprisartan potassium has been shown to have a number of biochemical and physiological effects in addition to its antihypertensive effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular events such as stroke and myocardial infarction. It has also been shown to have beneficial effects on renal function, reducing proteinuria and improving glomerular filtration rate.
Advantages And Limitations For Lab Experiments
One of the advantages of saprisartan potassium for lab experiments is its high selectivity for angiotensin II type 1 receptors, which makes it a useful tool for studying the role of these receptors in cardiovascular and renal physiology. However, one limitation of saprisartan potassium is its relatively low aqueous solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on saprisartan potassium. One area of interest is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential benefits in other disease states such as diabetes, heart failure, and chronic kidney disease. Finally, there is ongoing research into the underlying mechanisms of its antihypertensive and cardiovascular protective effects, which may lead to the development of new therapies for these conditions.
Synthesis Methods
The synthesis of saprisartan potassium involves the reaction of saprisartan with potassium hydroxide in anhydrous ethanol. The product is then purified by recrystallization to obtain saprisartan potassium as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Scientific Research Applications
Saprisartan potassium has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of hypertension and other cardiovascular diseases. In vitro studies have shown that saprisartan potassium has a high affinity for angiotensin II type 1 receptors and effectively blocks the vasoconstrictor and pro-inflammatory effects of angiotensin II. In vivo studies have demonstrated that saprisartan potassium reduces blood pressure and improves vascular function in animal models of hypertension.
properties
CAS RN |
146613-90-3 |
---|---|
Product Name |
Saprisartan potassium |
Molecular Formula |
C25H21BrF3KN4O4S |
Molecular Weight |
649.5 g/mol |
IUPAC Name |
potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |
InChI Key |
IASZJGRIPLTJMA-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Canonical SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Other CAS RN |
146613-90-3 |
synonyms |
GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |
Origin of Product |
United States |
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